molecular formula C12H18N2O B8610897 1-[6-(Cyclopentyloxy)pyridin-3-yl]ethanamine

1-[6-(Cyclopentyloxy)pyridin-3-yl]ethanamine

Cat. No. B8610897
M. Wt: 206.28 g/mol
InChI Key: JPEGBZFDDUESBF-UHFFFAOYSA-N
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Patent
US07618993B2

Procedure details

The title compound was synthesized according to the procedure described for the synthesis of 1-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethanamine, step B, starting from 4-[(1-methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)benzonitrile. Yield 49 mg, 62% (oil) after column chromatography on silica gel (eluent: CHCl3/MeOH/conc.NH3, 80:20:1). MS (APCI) m/z 303 [M+H]. 1H NMR (400 MHz, DMSO-D6) δ ppm 1.23 (d, J=6.5 Hz, 3 H), 1.64-1.72 (m, 2 H), 1.86-1.92 (m, 2 H), 2.17 (s, 3 H), 2.21-2.27 (m, 2 H), 2.47-2.55 (m, partly overlapped with DMSO peaks, 2 H), 3.97-4.02 (m, 1 H), 4.55-4.60 (m, 1 H), 7.21 (d, J=8.9 Hz, 1 H), 7.55 (dd, J=8.7, 1.9 Hz, 1 H), 7.60 (d, J=2.0 Hz, 1 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-[(1-methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[CH2:3][O:4][C:5]1[N:10]=[CH:9][C:8]([CH:11]([NH2:13])[CH3:12])=[CH:7][CH:6]=1.CN1CC[CH:20](OC2C=CC(C#N)=CC=2C(F)(F)F)[CH2:19][CH2:18]1>>[CH:3]1([O:4][C:5]2[N:10]=[CH:9][C:8]([CH:11]([NH2:13])[CH3:12])=[CH:7][CH:6]=2)[CH2:20][CH2:19][CH2:18][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(COC1=CC=C(C=N1)C(C)N)(F)F
Step Two
Name
4-[(1-methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC(CC1)OC1=C(C=C(C#N)C=C1)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)OC1=CC=C(C=N1)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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